6-(Trimethylsilyl)hexanoic acid
Description
Contextualization of Organosilicon Compounds in Contemporary Organic and Materials Science Research
Organosilicon compounds, which feature carbon-silicon bonds, are fundamental building blocks in modern science. nih.gov Unlike their purely organic counterparts, these compounds exhibit unique properties stemming from the longer and weaker carbon-silicon bond compared to a carbon-carbon bond, and the polarization of the C-Si bond towards carbon. nih.gov This distinction imparts characteristics such as high thermal stability, hydrophobicity, and air stability to many organosilicon compounds. nih.gov
The field of organosilicon chemistry, which traces its roots back to the 19th century with the work of chemists like Charles Friedel and James Crafts, has grown exponentially. chemicalbook.comnih.gov Early research by pioneers such as Frederic Kipping in the early 20th century laid the groundwork for the development of silicones, which have become ubiquitous in numerous industries. nih.govmyskinrecipes.com Today, organosilicon compounds are not only the basis for materials like sealants, adhesives, and coatings but are also indispensable reagents in organic synthesis, where they are used for a variety of chemical transformations. nih.govlookchem.com
Significance of Fatty Acids and Their Derivatives in Chemical and Biological Systems
Fatty acids and their derivatives are another cornerstone of chemistry and biology. These molecules, characterized by a carboxylic acid head and a long aliphatic tail, are the primary components of lipids. spectrabase.com Their applications are incredibly diverse, ranging from their role as emulsifiers and flavor modifiers in the food industry to their use in the production of soaps, detergents, and lubricants. nist.govnist.gov
In recent years, there has been a growing emphasis on using fatty acid derivatives from renewable resources as sustainable alternatives to petroleum-based products. inchem.org They are key components in the production of biofuels and are increasingly used in agriculture for creating eco-friendly pesticides and soil conditioners. inchem.org Furthermore, the pharmaceutical industry utilizes fatty acid derivatives for their anti-inflammatory, antimicrobial, and even anticancer properties, highlighting their critical role in human health and medicine. spectrabase.comariboreagent.com
Historical Overview of the Development and Research Trajectory of 6-(Trimethylsilyl)hexanoic Acid
While the broader history of organosilicon chemistry is well-documented, the specific research trajectory of this compound is less defined in readily available literature. Its emergence is intrinsically linked to the advancement of synthetic methodologies that allow for the selective functionalization of aliphatic chains with organosilicon groups. The synthesis of ω-silyl-functionalized carboxylic acids like this compound represents a convergence of the fields of organometallic and fatty acid chemistry.
The existence and availability of this compound are evident from its presence in the catalogs of various chemical suppliers. myskinrecipes.comsigmaaldrich.com This indicates its utility as a research chemical or a building block in more complex syntheses. Its application in specialized areas, such as the formation of self-assembled monolayers (SAMs), suggests a research trajectory focused on surface science and materials chemistry. In this context, the carboxylic acid group serves as an anchor to a substrate, while the trimethylsilyl (B98337) group at the other end of the carbon chain can be used to tailor the surface properties of the material.
Rationale for Comprehensive Academic Review of this compound
A comprehensive academic review of this compound is warranted due to its unique molecular architecture that bridges two significant classes of chemical compounds. Its dual functionality as both a fatty acid derivative and an organosilicon compound opens up a wide array of potential applications that are of interest to both organic chemists and materials scientists. Such a review would serve to consolidate the existing, albeit scattered, knowledge on its synthesis, properties, and applications, and could stimulate further research into its potential uses. In particular, a deeper understanding of its behavior in self-assembled monolayers could pave the way for the development of new functional surfaces with tailored properties for applications in electronics, biotechnology, and beyond.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
6-trimethylsilylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-12(2,3)8-6-4-5-7-9(10)11/h4-8H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORYGKCFZJOSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294501 | |
| Record name | 6-(trimethylsilyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5662-79-3 | |
| Record name | 5662-79-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(trimethylsilyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 Trimethylsilyl Hexanoic Acid
Direct Synthesis Routes to 6-(Trimethylsilyl)hexanoic Acid
Direct synthetic routes to this compound involve the formation of the key carbon-silicon bond on a pre-existing six-carbon chain that already contains or can be readily converted to a carboxylic acid.
Carbon-Silicon Bond Formation Strategies at the C-6 Position of Hexanoic Acid
The creation of a carbon-silicon (C-Si) bond at the terminal position of a hexanoic acid derivative is a primary strategy for the synthesis of this compound. Organosilicon chemistry offers several methods to achieve this transformation. wikipedia.org One common approach involves the reaction of a suitable electrophilic silicon species with a nucleophilic organometallic derivative of a protected hexanoic acid. For instance, a Grignard reagent or an organolithium species generated at the C-6 position of a protected hexanoic acid ester can react with trimethylsilyl (B98337) chloride to form the desired C-Si bond.
Another powerful technique is hydrosilylation, which typically involves the addition of a silicon hydride across a double bond. acs.org In the context of synthesizing this compound, this would entail the hydrosilylation of a 5-hexenoic acid derivative. This reaction is often catalyzed by transition metals such as platinum, rhodium, or iridium complexes. acs.orgacs.org The choice of catalyst can influence the regioselectivity of the addition, favoring the formation of the terminal silyl (B83357) group.
Recent advancements have also explored nickel-catalyzed cross-coupling reactions for C-Si bond formation. organic-chemistry.org These methods can couple silicon nucleophiles with alkyl electrophiles under mild conditions, offering a potential route from a 6-halo-hexanoic acid derivative. organic-chemistry.org
Functional Group Interconversion Approaches on Hexanoic Acid Precursors
Functional group interconversion (FGI) provides an alternative and often complementary approach to direct silylation. ub.eduvanderbilt.eduorganic-chemistry.orgorganic-chemistry.org This strategy involves starting with a hexanoic acid derivative that already contains a functional group at the C-6 position, which can then be converted into a trimethylsilyl group.
For example, a 6-hydroxyhexanoic acid derivative can be transformed into a leaving group, such as a tosylate or a halide. This intermediate can then undergo nucleophilic substitution with a trimethylsilyl anion, often generated from species like trimethylsilyl lithium. Conversely, a 6-halohexanoic acid derivative can be subjected to reaction with a silylating agent under conditions that promote C-Si bond formation. orgsyn.org
The table below summarizes some potential functional group interconversions on hexanoic acid precursors that could lead to the formation of this compound.
| Starting Material Functional Group at C-6 | Intermediate Functional Group at C-6 | Reagent for Interconversion | Subsequent Silylation Step |
| Hydroxyl (-OH) | Halide (-Br, -I) | PBr3, I2/PPh3 | Reaction with (CH3)3Si-Li |
| Alkene (-CH=CH2) | - | Hydrosilylation with HSi(CH3)3 | N/A (Direct Silylation) |
| Halide (-Br) | Organometallic (-MgBr, -Li) | Mg, Li | Reaction with (CH3)3SiCl |
Indirect Synthetic Pathways Involving Silylated Intermediates
Indirect routes to this compound involve the construction of the carboxylic acid functionality onto a pre-silylated alkyl chain. These multistep syntheses offer flexibility in introducing the trimethylsilyl moiety early in the synthetic sequence.
Utilization of Organosilicon Reagents in Hexanoic Acid Functionalization
The use of organosilicon reagents is central to many indirect synthetic strategies. fishersci.casigmaaldrich.com These reagents can act as nucleophilic partners in cross-coupling reactions to build the carbon skeleton. sigmaaldrich.com For example, a silylated Grignard or organolithium reagent, such as (trimethylsilyl)pentylmagnesium bromide, could be reacted with carbon dioxide to introduce the carboxylic acid group at the terminus of the chain.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed. sigmaaldrich.com A silylated boronic ester or stannane (B1208499) derivative can be coupled with a suitable C1 electrophile that bears a protected carboxylic acid or a precursor functional group.
Multistep Syntheses Incorporating Trimethylsilyl Moieties on Alkyl Chains
Multistep syntheses provide a high degree of control over the final structure. A typical sequence might begin with the protection of a shorter-chain haloalkane, followed by the introduction of the trimethylsilyl group. The resulting silylated alkyl halide can then be used in a chain-extension reaction, such as a malonic ester synthesis, to introduce the remaining carbon atoms and the carboxylic acid functionality.
For instance, 1-bromo-5-(trimethylsilyl)pentane can be reacted with diethyl malonate, followed by hydrolysis and decarboxylation to yield this compound. This approach allows for the secure installation of the trimethylsilyl group before the construction of the acid moiety.
Chemoenzymatic or Biocatalytic Approaches for Related Silylated Fatty Acids
The field of biocatalysis is emerging as a powerful tool for the synthesis of complex molecules. nih.gov While specific chemoenzymatic routes to this compound are not extensively documented, the principles of enzymatic catalysis can be applied to the synthesis of related silylated fatty acids. mdpi.comnih.gov
Enzymes, such as lipases or esterases, could potentially be used for the selective hydrolysis of a silylated ester precursor, offering a mild and environmentally friendly final step in a synthetic sequence. Furthermore, the directed evolution of enzymes, such as cytochrome P450s or other heme proteins, has shown promise in catalyzing the formation of carbon-silicon bonds, a development that could pave the way for novel biocatalytic routes to organosilicon compounds. nih.govnih.gov Research in this area has demonstrated the potential for enzymes to perform C-Si bond formation via carbene insertion into silicon-hydrogen bonds, offering a green alternative to traditional chemical methods. nih.govnih.gov
The table below outlines a hypothetical chemoenzymatic approach.
| Step | Description | Catalyst |
| 1 | Synthesis of a silylated precursor (e.g., ethyl 6-(trimethylsilyl)hexanoate) | Chemical synthesis |
| 2 | Selective hydrolysis of the ester | Lipase or Esterase |
Reaction Conditions and Catalysis in the Synthesis of this compound
The principal method for synthesizing this compound is the hydrosilylation of 5-hexenoic acid. This reaction involves the addition of a silicon-hydrogen bond from a silylating agent, such as trimethylsilane (B1584522) or a related siloxane, across the terminal double bond of 5-hexenoic acid. The success of this transformation is highly dependent on the choice of catalyst and the specific reaction conditions employed.
Hydrosilylation of alkenes typically proceeds via an anti-Markovnikov addition, meaning the silicon atom attaches to the terminal carbon of the double bond. wikipedia.org This regioselectivity is crucial for obtaining the desired this compound isomer.
Catalysts:
The catalysts for this reaction are predominantly transition metal complexes. Historically and in many current industrial processes, platinum-based catalysts are favored due to their high activity and efficiency. wikipedia.orgnih.gov
Platinum-Based Catalysts: Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are the most common and effective catalysts for hydrosilylation. wikipedia.orgnih.gov They facilitate the reaction under relatively mild conditions and provide high yields of the desired product. The general mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by alkene insertion and reductive elimination to yield the alkylsilane. wikipedia.orgmdpi.com
Rhodium-Based Catalysts: Rhodium complexes are also effective for the hydrosilylation of alkenes and can be used for the synthesis of silylated carboxylic acids. nih.govrsc.org
Base-Metal Catalysts: In recent years, due to the high cost of precious metals like platinum and rhodium, significant research has focused on developing catalysts from more abundant and less expensive first-row transition metals such as iron, cobalt, and nickel. acs.orgacs.orgnih.gov These catalysts are being explored as sustainable alternatives and have shown promise in achieving high activity and selectivity in hydrosilylation reactions. acs.orgacs.org
Reaction Conditions:
The specific conditions for the hydrosilylation of 5-hexenoic acid to produce this compound would typically involve:
| Parameter | Typical Range/Value | Rationale |
| Catalyst Loading | ppm levels to low mol% | To ensure efficient conversion without excessive cost or product contamination. rsc.org |
| Silylating Agent | Trimethylsilane, Triethoxysilane, etc. | The choice depends on the desired final product and subsequent reaction steps. |
| Solvent | Toluene, Hexane, or other inert solvents | To dissolve reactants and facilitate the reaction. |
| Temperature | Room temperature to elevated temperatures (e.g., 80 °C) | To initiate and sustain the catalytic cycle. orgsyn.org |
| Reaction Time | Several hours | To ensure complete conversion of the starting material. |
This table is generated based on general principles of hydrosilylation reactions and may not represent a specific optimized process for this compound.
Scalability and Industrial Considerations in this compound Production
The industrial production of this compound and other organosilicon compounds via hydrosilylation is a well-established process. numberanalytics.com The scalability of this reaction is a key factor in its commercial viability.
Key Industrial Considerations:
Process Efficiency: Achieving high yields and selectivity is paramount to minimize waste and purification costs. The anti-Markovnikov selectivity of most hydrosilylation catalysts is advantageous for producing the linear 6-silylated product. wikipedia.org
Safety and Handling: The silylating agents and catalysts used in the process require careful handling due to their reactivity and potential hazards. Industrial processes are designed with robust safety protocols to manage these risks.
Applications: The demand for organosilicon compounds in various industries, including materials science, adhesives, and coatings, drives the need for scalable production methods. numberanalytics.com
The use of continuous flow reactors is also being explored to improve the scalability and efficiency of hydrosilylation reactions, offering better control over reaction parameters and potentially higher throughput compared to batch processes.
Recent Advancements and Emerging Synthetic Strategies for Silylated Carboxylic Acids
The field of silylated carboxylic acid synthesis is continually evolving, with a focus on developing more sustainable, efficient, and versatile methodologies.
Development of Base-Metal Catalysts: A major area of advancement is the use of earth-abundant metals like iron, cobalt, and nickel to replace precious metal catalysts. acs.orgacs.orgnih.govchinesechemsoc.org These catalysts offer the potential for more economical and environmentally friendly processes. nih.gov
Heterogeneous and Supported Catalysts: Significant progress has been made in developing solid-supported catalysts, including single-atom catalysts, which offer high activity and enhanced recyclability. osti.gov This addresses the critical issue of catalyst cost and product purity in industrial applications.
Photoactivated Catalysis: The use of light to initiate hydrosilylation reactions provides temporal control over the process, which is particularly useful in applications like silicone curing. nih.gov
Novel Silylating Agents: Research into new silylating agents continues to expand the scope and utility of hydrosilylation reactions, allowing for the synthesis of a wider range of functionalized organosilicon compounds. nih.gov
Biocatalytic Approaches: While not yet mainstream for this specific compound, biocatalytic methods are emerging for the synthesis of related functionalized hexanoic acids, which could offer highly selective and environmentally benign routes in the future. nih.gov
These advancements are paving the way for more sustainable and cost-effective production of this compound and other valuable silylated carboxylic acids, opening up new possibilities for their application in advanced materials and chemical synthesis.
Chemical Reactivity and Mechanistic Studies of 6 Trimethylsilyl Hexanoic Acid
Reactivity Profile of the Carboxylic Acid Functionality in 6-(Trimethylsilyl)hexanoic Acid
The terminal carboxylic acid group is a primary site for a variety of chemical transformations, including nucleophilic acyl substitution, reduction, and intermolecular interactions that drive self-assembly.
Esterification and Amidation Reactions of the Carboxyl Group
The carboxyl group of this compound is susceptible to standard esterification and amidation reactions. These transformations proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy or amino group, respectively.
Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The reaction mechanism typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.
Amidation: Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This reaction often requires a coupling agent, such as a carbodiimide, to activate the carboxyl group and facilitate the formation of the amide bond.
| Reaction | Reagents | Product Type |
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Ethyl 6-(trimethylsilyl)hexanoate) |
| Amidation | Amine (e.g., Ammonia), Coupling Agent (e.g., DCC) | Amide (e.g., 6-(trimethylsilyl)hexanamide) |
Reduction and Oxidation Pathways of the Carboxyl Group
The carboxylic acid functionality can undergo both reduction and oxidation, although the latter requires harsh conditions.
Reduction: The carboxyl group can be reduced to a primary alcohol. A variety of reducing agents can accomplish this transformation. For instance, a combination of ammonia-borane and catalytic amounts of titanium tetrachloride has been shown to effectively reduce carboxylic acids to alcohols at room temperature. nih.gov This method is noted for its tolerance of other potentially reactive functional groups. nih.gov
Oxidation: While the alkyl chain is generally resistant to oxidation, the carboxylic acid group itself is already in a high oxidation state. Further oxidation would lead to the cleavage of C-C bonds and is typically not a synthetically useful pathway under standard conditions.
Role of the Carboxyl Group in Self-Assembly and Supramolecular Interactions
The carboxylic acid group is a key player in directing the self-assembly of molecules into larger, ordered structures. researchgate.net This is primarily due to its ability to form strong and directional hydrogen bonds. researchgate.neteditverse.com In the case of this compound, the carboxyl groups can interact to form dimers or extended hydrogen-bonded chains, which are fundamental to the formation of supramolecular assemblies. researchgate.neteditverse.com These non-covalent interactions are crucial in fields like materials science and nanotechnology for creating functional systems. editverse.com
| Interaction Type | Participating Groups | Resulting Structure |
| Hydrogen Bonding | Carboxyl-Carboxyl | Dimer or Chain |
| van der Waals Forces | Alkyl Chain-Alkyl Chain | Packed Assembly |
Chemical Behavior and Stability of the Trimethylsilyl (B98337) Group in this compound
The trimethylsilyl (TMS) group at the other end of the molecule has its own distinct reactivity, centered on the silicon-carbon bond and the silicon atom itself.
Silicon-Carbon Bond Stability and Cleavage Reactions
The silicon-carbon bond in the trimethylsilyl group is generally stable but can be cleaved under specific conditions. nih.gov The stability of this bond is a key aspect of its utility in organic synthesis.
Electrophilic Cleavage: The Si-C bond can be cleaved by electrophiles. nih.gov This process can be facilitated by increasing the coordination number of the silicon atom, which activates the bond towards cleavage. nih.gov For example, treatment with a strong acid like trifluoroacetic acid can lead to the cleavage of a silicon-carbon bond, particularly if there is anchimeric assistance from a nearby group. rsc.org
Nucleophilic Cleavage: The Si-C bond is also susceptible to cleavage by nucleophiles, often in the presence of a fluoride (B91410) source, which has a high affinity for silicon.
| Cleavage Type | Reagents/Conditions | Key Intermediates |
| Electrophilic | Strong Acids (e.g., CF₃CO₂H), Halogens | Hyper-coordinate silicon species |
| Nucleophilic | Fluoride Ions (e.g., TBAF) | Pentacoordinate silicate |
Nucleophilic and Electrophilic Reactivity at the Silyl (B83357) Center
The silicon atom in the trimethylsilyl group is electrophilic in nature. This is due to the polarization of the silicon-carbon bond and the availability of d-orbitals on silicon.
Nucleophilic Attack: The silicon center can be attacked by nucleophiles. This reactivity can be enhanced by the presence of electron-withdrawing groups attached to silicon or by the formation of hyper-coordinate species. nih.gov For instance, the formation of a penta-coordinate complex makes the silicon atom more susceptible to further nucleophilic attack, leading to the formation of a hexa-coordinate silicon complex. nih.gov
Lewis Acidity: The silicon atom can act as a Lewis acid, accepting electron pairs from Lewis bases. This interaction can activate the Si-C bond for subsequent reactions. uni-rostock.de
| Reactivity | Interacting Species | Consequence |
| Electrophilic Nature | Nucleophiles | Formation of hyper-coordinate silicon species |
| Lewis Acidity | Lewis Bases | Coordination and potential bond activation |
Polar Effects of Organosilicon Substituents on Carboxylic Acid Reactivity
The reactivity of a carboxylic acid, particularly its acidity, is significantly influenced by the electronic effects of its substituents. These effects are primarily transmitted through the molecular framework via the inductive effect, a phenomenon that involves the polarization of σ-bonds due to electronegativity differences between atoms. firsthope.co.in The trimethylsilyl group [(CH₃)₃Si-], attached to the terminal end of the hexanoic acid chain, exerts a polar effect on the distant carboxyl group.
Silicon is less electronegative than carbon (electronegativity of ~1.90 for Si vs. ~2.55 for C), which results in the trimethylsilyl group acting as an electron-donating group (+I effect) relative to hydrogen and alkyl groups. firsthope.co.inwikipedia.org Electron-donating groups tend to decrease the acidity of a carboxylic acid by destabilizing the resulting carboxylate anion. libretexts.org They push electron density towards the -COO⁻ group, intensifying the negative charge and making the conjugate base less stable. libretexts.org
However, the inductive effect is distance-dependent, diminishing significantly as the number of intervening bonds increases. firsthope.co.inlibretexts.org In this compound, the silyl group is separated from the carboxyl group by a five-carbon aliphatic chain (it is in the ω-position). Consequently, its electron-donating inductive effect on the acidity of the carboxyl function is expected to be very weak.
Table 1: Comparison of pKa Values for Acetic Acid and Related Compounds This table illustrates the influence of substituents on carboxylic acid acidity. Note that direct experimental pKa values for this compound are not widely reported, but can be inferred from trends.
| Compound | Structure | pKa | Effect of Substituent |
| Formic Acid | HCOOH | 3.77 hcpgcollege.edu.in | Reference |
| Acetic Acid | CH₃COOH | 4.76 libretexts.org | Weak +I effect (destabilizing) |
| Trimethylacetic Acid | (CH₃)₃CCOOH | 5.00 chemeurope.com | Stronger +I effect (destabilizing) |
| Trimethylsilylacetic Acid | (CH₃)₃SiCH₂COOH | 5.22 chemeurope.com | Weak +I effect (more destabilizing than t-butyl) |
Intramolecular Electronic and Steric Effects Influencing Reactivity
A significant electronic phenomenon in organosilicon chemistry is the β-silyl effect, which describes the stabilization of a positive charge on a carbon atom that is beta (β) to the silicon atom. chemeurope.com This stabilization arises from hyperconjugation, an interaction between the filled C-Si σ-bonding orbital and the adjacent empty p-orbital of the carbocation. chemeurope.comwikipedia.org This orbital overlap delocalizes the positive charge, lowering the energy of the cationic intermediate. wikipedia.org
The β-silyl effect can be extraordinarily powerful, accelerating solvolysis reactions by factors of up to 10¹². acs.org For this effect to be maximal, a specific stereochemical arrangement is required: the C-Si bond must be anti-periplanar to the leaving group, allowing for effective orbital overlap as the C-Leaving Group bond breaks. chemeurope.comwikipedia.org
In the context of This compound , the silicon atom is located at the ω-position (C-6), which is distant from the carboxyl group and the α- and β-carbons. Therefore, the classical β-silyl effect, which requires a Si-C-C⁺ arrangement, is not a factor in reactions that might generate a carbocation at the C-2 or C-3 positions of the hexanoic acid chain. While longer-range interactions involving silicon have been studied, they are considerably weaker and less defined than the pronounced β-effect. scispace.com The primary electronic influence of the silyl group in this molecule is the weak inductive effect discussed previously, not hyperconjugative stabilization of a nearby positive charge.
Extended Conformation: A linear, zig-zag conformation would maximize the distance between the bulky, nonpolar trimethylsilyl group at one end and the polar, hydrophilic carboxylic acid group at the other. This arrangement minimizes steric repulsion and is often favored in the solid state or in nonpolar solvents. In this conformation, the two ends of the molecule would be expected to react independently, with the reactivity of the carboxyl group being analogous to that of a simple long-chain fatty acid.
Folded Conformation: In certain environments, particularly in the gas phase or specific solvents, the molecule might adopt a folded or "U-shaped" conformation. This could bring the trimethylsilyl group into proximity with the carboxylic acid. While strong intramolecular reactions are unlikely due to the stability of the Si-C bond, such a conformation could influence reaction pathways. For example, a folded state might sterically hinder the approach of a reagent to the carboxyl group or, hypothetically, allow the silyl group to influence the transition state of a reaction at the carboxyl end through space interactions.
The specific conformation can have a direct impact on reaction pathways. An extended conformation would lead to predictable reactivity based on known chemistry of carboxylic acids. A folded conformation could open the door to intramolecular processes or alter the kinetics of intermolecular reactions due to steric shielding of the reactive site.
Reaction Kinetics and Thermodynamic Considerations
Reaction Kinetics: The rates of reactions involving this compound are governed by factors common to other aliphatic carboxylic acids, such as steric hindrance and the electronic nature of the reactants. For reactions occurring at the carboxyl group, such as Fischer esterification, the kinetic profile is expected to be very similar to that of heptanoic acid or other straight-chain carboxylic acids. masterorganicchemistry.com The bulky trimethylsilyl group is sufficiently far from the reaction center, so it does not impose any significant steric hindrance on the approach of a nucleophile (like an alcohol) to the carbonyl carbon.
The conversion of the carboxylic acid to its trimethylsilyl ester can be a key kinetic step in certain transformations. chemrxiv.org This conversion facilitates some reactions not by direct participation, but by activating the molecule; for example, by acidifying the α-protons, making subsequent enolization more rapid. chemrxiv.org
Thermodynamic Considerations: The thermodynamics of reactions involving this compound are heavily influenced by the relative strengths of the bonds being formed and broken. A key principle in organosilicon chemistry is the exceptional thermodynamic stability of the silicon-oxygen (Si-O) bond. wikipedia.org This high bond energy is a powerful driving force for many reactions. For example, the hydrolysis of a trimethylsilyl ester to regenerate the carboxylic acid is thermodynamically favorable due to the formation of a stable silanol (B1196071) or siloxane byproduct.
Conversely, the silicon-carbon (Si-C) bond is relatively strong and non-polar, making it thermodynamically stable and generally unreactive towards cleavage. wikipedia.org Significant energy input or highly specific reagents (such as a fluoride ion source) are required to break the Si-C bond. wikipedia.org Therefore, under most conditions, reactions involving this compound will occur at the carboxyl group, leaving the Si-C bond and the trimethylsilyl moiety intact. General thermodynamic analyses show that the formation of many organosilicon compounds is often less favorable than their carbon counterparts, but the reactivity is dominated by the formation of highly stable bonds like Si-O. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
6-(Trimethylsilyl)hexanoic Acid as a Versatile Synthetic Building Block
This compound is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis. cymitquimica.comminakem.comsigmaaldrich.com Its structure, featuring a carboxylic acid and a terminal trimethylsilyl (B98337) group, allows for a wide range of chemical transformations, making it a key starting material for the construction of more complex molecules. cymitquimica.comminakem.commdpi.com The presence of both a nucleophilic/acidic handle (the carboxylic acid) and a sterically influential, electronically distinct silyl (B83357) group provides chemists with multiple reaction sites to exploit.
Integration into Complex Molecular Architectures
The unique combination of a linear six-carbon chain, a reactive carboxylic acid, and a stable trimethylsilyl terminus makes this compound an attractive component for incorporation into larger, more complex molecular frameworks. The carboxylic acid can readily participate in standard coupling reactions to form amides, esters, and other derivatives, thereby tethering the silyl-containing hexanoyl unit to other molecules. This strategy is particularly useful in the synthesis of modified peptides and other biologically active structures where the flexible, hydrophobic six-carbon spacer can be advantageous. mdpi.com
Precursor for the Synthesis of Functionalized Hexanoic Acid Derivatives
This compound serves as a valuable precursor for a variety of functionalized hexanoic acid derivatives. nih.gov The trimethylsilyl group can be chemically modified or replaced, and the carboxylic acid provides a handle for further reactions. For instance, oxidation of the carbon-silicon bond can lead to the corresponding alcohol, which can then be further functionalized.
Moreover, the presence of the trimethylsilyl group can direct reactions to other parts of the molecule. This directing effect is a powerful tool in organic synthesis, allowing for regioselective transformations that would be difficult to achieve otherwise. The ability to transform both ends of the molecule, as well as potentially the alkyl chain, makes this compound a flexible starting point for creating a library of substituted hexanoic acids with diverse functionalities.
Strategic Use of Trimethylsilyl Groups in Organic Synthesis Methodologies
The trimethylsilyl (TMS) group is a widely employed functional group in organic synthesis, valued for its unique reactivity and its ability to be selectively introduced and removed.
Transient Protection of Carboxylic Acid Functionalities
Carboxylic acids often require protection during synthetic sequences to prevent their acidic proton from interfering with basic reagents or to block the carbonyl group from reacting with nucleophiles. ddugu.ac.in Trimethylsilyl esters are commonly used for the temporary protection of carboxylic acids. researchgate.netlibretexts.org These silyl esters are readily formed by reacting the carboxylic acid with a silylating agent, such as trimethylsilyl chloride (TMSCl). researchgate.net
The protection of carboxylic acids as their trimethylsilyl esters is advantageous because they are stable under neutral and aprotic conditions but can be easily cleaved under mild acidic or basic aqueous conditions, or by treatment with fluoride (B91410) ions, to regenerate the carboxylic acid. libretexts.orgtcichemicals.com This orthogonality allows for selective deprotection in the presence of other protecting groups. For instance, a trimethylsilyl ester can be cleaved without affecting more robust protecting groups like benzyl (B1604629) or tert-butyl esters. libretexts.org
| Protecting Group | Removal Conditions |
| Trimethylsilyl (TMS) Ester | Mild acid, base, fluoride ions researchgate.netlibretexts.org |
| Benzyl Ester | Hydrogenolysis libretexts.org |
| tert-Butyl Ester | Acid, base, some reductants libretexts.org |
Employment in Directed Functionalization Reactions
Silyl groups can act as directing groups in various transition-metal-catalyzed C-H functionalization reactions. nih.govresearchgate.netelsevierpure.com This strategy allows for the selective activation and modification of C-H bonds at specific positions within a molecule, a significant challenge in organic synthesis. elsevierpure.com The silyl group can coordinate to a metal catalyst, bringing the catalytic center in close proximity to a particular C-H bond and facilitating its cleavage and subsequent functionalization. nih.gov
For example, an appropriately positioned silyl group can direct the ortho-silylation of aromatic rings. nih.govresearchgate.net This approach provides a powerful method for introducing substituents at specific locations on an aromatic ring, which is crucial for the synthesis of complex pharmaceutical and materials science targets. The ability to install and later remove or modify the silyl directing group adds to the synthetic utility of this methodology. researchgate.net
Acylsilane Synthesis and Related Transformations
Acylsilanes are valuable synthetic intermediates that can be prepared from carboxylic acid derivatives. researchgate.netresearchgate.net One common method involves the conversion of a carboxylic acid to an activated derivative, such as an acid chloride, which is then reacted with a silylating agent. organic-chemistry.org Alternatively, direct methods for the synthesis of acylsilanes from carboxylic acids have been developed. researchgate.net
Acylsilanes undergo a variety of useful transformations. chinesechemsoc.orgscielo.br For example, they can be converted to other functional groups, participate in radical reactions, and serve as precursors to silyl enol ethers. scielo.br The unique reactivity of the silicon-acyl bond allows for transformations that are not possible with traditional carbonyl compounds. The development of new methods for acylsilane synthesis continues to expand their utility in organic chemistry. chinesechemsoc.org
Applications in Peptide Synthesis and Bioconjugation Chemistry
The silicon-carbon bond's stability and the reactivity of the carboxyl group allow for the strategic use of this compound in the complex world of peptide and bioconjugate chemistry.
The incorporation of non-natural amino acids and building blocks into peptides is a key strategy for creating novel therapeutic agents and research tools. This compound can be utilized in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry. nih.govluxembourg-bio.com In SPPS, peptides are assembled stepwise while anchored to an insoluble resin support, allowing for the easy removal of excess reagents by filtration. nih.gov
A critical challenge in SPPS is preventing undesirable side reactions. The trimethylsilyl (TMS) group in this compound can serve as a stable, non-polar moiety. More significantly, silyl esters can be employed as surrogates for carboxylic acids to facilitate mild peptide bond formation. researchgate.net For instance, the formation of a C-terminal trimethylsilyl ester can suppress unwanted side reactions, such as base-catalyzed cyclic anhydride (B1165640) formation, which can be problematic during the activation of certain amino acids for coupling. researchgate.net
Furthermore, silylated peptides themselves are being explored as building blocks for the bottom-up synthesis of new materials through processes that combine self-assembly and sol-gel synthesis. rsc.org In one study, self-assembling silylated dipeptides were used to template a sol-gel process, leading to the formation of structured materials. rsc.org This demonstrates the potential for silicon-containing building blocks to program the shape and structure of materials under mild conditions. rsc.org
| Technique | Application of Silyl Groups in Peptide Synthesis | Reference |
| Solid-Phase Peptide Synthesis (SPPS) | Use of silyl esters as carboxylate surrogates to prevent side reactions. | researchgate.net |
| Materials Synthesis | Silylated peptides act as self-assembling building blocks for templating sol-gel processes. | rsc.org |
This compound is an ideal candidate for a linker component due to its defined length and distinct chemical functionalities. The six-carbon chain provides a flexible, hydrophobic spacer, a desirable characteristic for many applications. nih.gov Its structural analog, 6-aminohexanoic acid (Ahx), is frequently used as a linker to modify the hydrophobicity and flexibility of peptides and to connect them to other molecules or surfaces. nih.gov Similarly, derivatives like 6-maleimidohexanoic acid are used to construct branched peptides. creative-biolabs.com
The trimethylsilyl group can act as a protecting group or a stable, non-polar terminus, while the carboxylic acid can be readily activated to form amide bonds with amines on proteins, peptides, or other molecules. symeres.com This dual nature allows for its integration into more complex linker designs, which may be cleavable or non-cleavable depending on the desired application. symeres.com The design of such linkers is crucial for controlling the release of a payload in a targeted manner, for example, in ADCs that need to be stable in circulation but release their cytotoxic drug inside a cancer cell. symeres.comnih.gov
| Linker Component | Function in Bioconjugation | Structural Analogs |
| Hexanoic Acid Backbone | Provides a flexible, hydrophobic spacer of a defined length. | 6-Aminohexanoic Acid nih.gov |
| Carboxylic Acid Group | Can be activated to form stable amide bonds with biomolecules. | 6-Maleimidohexanoic Acid creative-biolabs.com |
| Trimethylsilyl Group | Offers a stable, non-polar terminus or can be used as a protecting group during synthesis. | N/A |
Contributions to Materials Science
The ability of silylated fatty acids to form robust chemical bonds with substrates and introduce hydrophobicity has led to significant contributions in materials science, from bulk polymer modification to surface engineering.
There is a growing demand for sustainable polymers derived from renewable resources. mdpi.com Fatty acids, obtained from sources like tall oil and other vegetable oils, are key platform chemicals for the synthesis of bio-based polymers. nih.govnih.gov By introducing functional groups onto the fatty acid backbone, they can be polymerized to create materials with a wide range of properties, from soft elastomers to rigid thermosets. researchgate.netresearchgate.net
The incorporation of silicon, through molecules like this compound, into these polymer structures can impart unique characteristics. The trimethylsilyl groups can increase hydrophobicity, improve thermal stability, and alter the mechanical properties of the resulting polymer. nih.govresearchgate.net For example, fatty acid-based polyesters and polyamides are being developed for applications in drug delivery and as temporary implantable medical devices. mdpi.comresearchgate.net The synthesis of polymers from fatty acid-based Michael donors has yielded materials with properties comparable to conventional polyurethanes but without the use of hazardous isocyanates. nih.govresearchgate.net
| Bio-Based Polymer Property | Effect of Fatty Acid Monomers | Potential Influence of Silylation |
| Glass Transition Temperature (Tg) | 21 to 63 °C | Modification of chain packing and intermolecular forces |
| Tensile Modulus | 8 to 2710 MPa | Alteration of cross-link density and chain mobility |
| Tensile Strength | 4 to 52 MPa | Reinforcement of polymer matrix |
| Thermal Stability | Stable up to ~300 °C | Increased stability due to Si-C bonds |
Data derived from studies on tall oil fatty acid-based polymers. nih.govresearchgate.net
Silylated fatty acids are highly effective for the hydrophobic surface modification of various materials. nih.govrsc.org The silane (B1218182) functionality can react with hydroxyl groups present on the surface of mineral substrates like concrete and stone, forming stable, covalent siloxane (Si-O-Substrate) bonds. csic.esresearchgate.net This process anchors the molecule to the surface, while the long hydrocarbon chain of the fatty acid, oriented outwards, creates a low-energy, water-repellent layer. csic.es
This principle has been successfully applied to create protective coatings for concrete and andesite stone. researchgate.netresearchgate.net Treatment with organosilicon derivatives of fatty acids has been shown to render concrete surfaces hydrophobic, with water contact angles reaching up to 115°. researchgate.net This modification significantly reduces water absorption by as much as 93%, thereby protecting the material from water-induced degradation and corrosion of internal reinforcement. researchgate.net Similar strategies are used to create superhydrophobic surfaces by combining the chemical hydrophobicity of silylated molecules with physical surface roughness. researchgate.net These coatings are not only water-repellent but can also be designed to be self-cleaning and durable under outdoor exposure. researchgate.net The modification of biomaterial surfaces, such as those made from polylactic acid (PLA), is also a critical area of research to improve biocompatibility and control inflammatory responses. nih.gov
| Substrate | Modification Agent | Resulting Property | Performance Metric | Reference |
| Concrete | Organosilicon derivatives of oleic acid | Hydrophobicity, Reduced Water Permeation | Water contact angle up to 115°, 93% reduction in absorbability | researchgate.net |
| Andesite Stone | SiO2-Fatty Acids | Superhydrophobicity, Self-Cleaning | Water contact angle of ~140° | researchgate.net |
| Polylactic Acid (PLA) | Various surface treatments | Improved Biocompatibility, Modulated Inflammatory Response | Altered cytokine secretion by macrophages | nih.gov |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for the Analysis of 6-(Trimethylsilyl)hexanoic Acid
Chromatography is the cornerstone for separating this compound from complex matrices and for its subsequent identification and quantification. The choice of chromatographic technique is dictated by the analyte's volatility and polarity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. nih.gov However, carboxylic acids like this compound possess polar, active hydrogen atoms in their carboxyl groups, which can lead to poor chromatographic peak shape and thermal instability. researchgate.net To overcome these limitations, a derivatization step is essential to convert the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative. researchgate.netnih.gov
Silylation is the most common derivatization strategy for carboxylic acids, involving the replacement of the active proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net This chemical modification reduces the compound's polarity and its tendency to form hydrogen bonds, thereby increasing its volatility for GC analysis. nih.govgcms.cz Several silylating reagents are available, each with distinct reactivity and properties. The derivatization of this compound results in the formation of trimethylsilyl 6-(trimethylsilyl)hexanoate.
A variety of reagents are employed for the trimethylsilylation of carboxylic acids, including N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Hexamethyldisilazane (HMDS), and Trimethylsilyl-N,N-dimethylcarbamate (TMSDMC). nih.govsigmaaldrich.com The reaction is often catalyzed by the addition of a small amount of Trimethylchlorosilane (TMCS), which enhances the donor potential of the primary silylating agent. gcms.czresearchgate.net The by-products of these reactions are typically volatile, minimizing interference during GC analysis. sigmaaldrich.com
Table 1: Common Silylating Reagents for Carboxylic Acid Derivatization
| Reagent Abbreviation | Full Chemical Name | Key Features & Applications |
| HMDS | Hexamethyldisilazane | A relatively mild silylating agent, often used in combination with TMCS as a catalyst. It is suitable for derivatizing sugar acids and other related substances. gcms.cz |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A powerful and widely used silylating agent that reacts effectively with carboxylic acids, phenols, and amines. researchgate.netresearchgate.net It is often used with a TMCS catalyst. |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Considered one of the most volatile TMS-acetamides, making it ideal for trace analysis where reagent by-products might interfere with analyte peaks. researchgate.netsigmaaldrich.com It is highly effective for a broad range of functional groups. |
| TMSDMC | Trimethylsilyl-N,N-dimethylcarbamate | A newer silylating agent evaluated for the derivatization of mono- and dicarboxylic acids. nih.gov |
The successful separation of the derivatized this compound from other components in a sample mixture depends on carefully optimized GC conditions. While specific conditions must be empirically determined for each unique application, general parameters for the analysis of silylated long-chain carboxylic acids provide a strong starting point.
The choice of capillary column is critical. A non-polar or semi-polar column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., DB-5MS or HP-5MS), is typically effective for separating silylated compounds. researchgate.net The oven temperature program is designed to ensure efficient separation of analytes based on their boiling points and interactions with the stationary phase. A typical program starts at a lower temperature, holds for a brief period, and then ramps up to a final, higher temperature to elute all compounds of interest. nih.gov
Table 2: Representative GC Separation Conditions for Silylated Carboxylic Acids
| Parameter | Typical Setting | Purpose |
| GC System | Agilent 7890B GC or similar | Provides precise control over all chromatographic parameters. |
| Capillary Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar | 5% phenyl methyl siloxane phase offers good selectivity for a wide range of derivatized metabolites. researchgate.net |
| Carrier Gas | Helium | Inert carrier gas for transporting analytes through the column. |
| Injection Mode | Splitless | Ensures maximum transfer of the analyte onto the column, suitable for trace analysis. researchgate.net |
| Injector Temperature | 250 - 300 °C | Facilitates rapid volatilization of the derivatized sample. researchgate.net |
| Oven Program | Initial: 70°C, hold 2 min; Ramp 1: 3°C/min to 200°C; Ramp 2: 20°C/min to 320°C, hold 10 min | Gradual temperature increase allows for the separation of compounds with different volatilities. |
| Total Run Time | ~60 min | Ensures elution of all target analytes. |
Following separation by gas chromatography, the derivatized analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions provide a "fingerprint" that allows for definitive structural confirmation. nih.govnih.gov
The analysis of the mass spectrum of the bis-TMS derivative of 6-hydroxyhexanoic acid, a structurally analogous compound, provides significant insight into the expected fragmentation of derivatized this compound. hmdb.ca The mass spectrum is characterized by several key ions. The molecular ion (M•+) peak, though potentially weak, confirms the molecular weight of the derivatized compound. A prominent peak is often observed at [M-15]+, corresponding to the loss of a methyl group (•CH3) from one of the TMS moieties.
Ions characteristic of the trimethylsilyl group itself are highly diagnostic. A strong signal at m/z 73, corresponding to the trimethylsilyl cation [(CH3)3Si]+, is a hallmark of TMS-derivatized compounds. nih.gov Other significant fragments arise from cleavages along the carbon backbone and rearrangements involving the silyl (B83357) groups.
Table 3: Predicted Mass Spectrometric Fragmentation for Derivatized this compound (as bis-TMS derivative of 6-hydroxyhexanoic acid) hmdb.ca
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin | Significance |
| 276 | [M]•+ | Molecular ion of trimethylsilyl 6-(trimethylsiloxy)hexanoate. |
| 261 | [M - CH3]•+ | Loss of a methyl radical from a TMS group; a common and often abundant fragment. |
| 173 | [M - C5H10O2Si(CH3)3]•+ | Fragment resulting from cleavage of the carbon chain. |
| 147 | [(CH3)3Si-O=Si(CH3)2]+ | A characteristic rearrangement ion involving two silicon atoms, often seen in molecules with multiple TMS groups. |
| 117 | [COOSi(CH3)3]+ | Fragment representing the trimethylsilyl ester group. |
| 75 | [(CH3)2Si=OH]+ | Rearrangement ion from a TMS group. |
| 73 | [(CH3)3Si]+ | Base peak, characteristic of the trimethylsilyl cation. |
Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for compounds that are difficult to volatilize or are thermally labile even after derivatization. mdpi.com For carboxylic acids, LC-MS analysis can be challenging due to their poor retention on standard reversed-phase columns and their tendency to ionize poorly in positive ion mode. nih.govchromforum.org
To address these issues, derivatization is also a common strategy in LC-MS to enhance chromatographic retention and improve ionization efficiency. mdpi.com Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or anilines can be used to convert carboxylic acids into derivatives that are more amenable to reversed-phase LC and that ionize efficiently in the mass spectrometer. researchgate.netnih.gov Another approach involves using ion-pairing agents in the mobile phase to improve the retention of the underivatized acids on the column. nih.gov Anion exchange chromatography is another viable separation mechanism. nih.gov
High-Performance Liquid Chromatography (HPLC) with detectors other than a mass spectrometer, such as an ultraviolet (UV) detector, can also be employed for the analysis of carboxylic acids. nih.govsielc.com However, since aliphatic carboxylic acids and their silyl derivatives lack strong chromophores, direct UV detection is often not feasible or lacks sensitivity. mdpi.com
When applicable, HPLC methods typically utilize reversed-phase columns (e.g., C18) with an acidic mobile phase to suppress the ionization of the carboxyl group and promote retention. sielc.com For more complex separations, specialized columns such as those with weak cation exchange (WCX) functionalities can be used, which offer different selectivity based on ionic interactions. silicycle.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Carboxylic Acids
Spectroscopic Characterization Techniques for this compound
Spectroscopic methods are fundamental in confirming the identity and purity of this compound. These techniques provide detailed information about the molecule's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the silicon environment in this compound.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, specific proton signals are expected. The trimethylsilyl (TMS) group protons typically appear as a sharp singlet at approximately 0.0 ppm, serving as an internal reference. The protons on the hexanoic acid chain will exhibit characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons adjacent to the carboxylic acid group (α-CH₂) are expected to be the most downfield of the aliphatic protons, likely appearing around 2.3 ppm as a triplet. The other methylene groups along the chain would appear as multiplets in the range of 1.3 to 1.6 ppm. The methylene group adjacent to the TMS group (at the C6 position) would be shifted slightly downfield compared to a typical terminal methyl group due to the influence of the silicon atom, likely appearing around 0.5 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a chemical shift greater than 10 ppm, which can vary depending on the solvent and concentration. chemicalbook.comlibretexts.orgresearchgate.net
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| (CH₃)₃Si- | ~0.0 | Singlet |
| -CH₂-Si | ~0.5 | Triplet |
| -CH₂-CH₂-Si | ~1.3 | Multiplet |
| -CH₂-CH₂-COOH | ~1.6 | Multiplet |
| -CH₂-COOH | ~2.3 | Triplet |
| -COOH | >10 | Broad Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a chemical shift expected around 180 ppm. The carbons of the trimethylsilyl group will appear as a single sharp peak at approximately -2 ppm. The carbons of the hexyl chain will have distinct chemical shifts, with the carbon attached to the carboxylic acid group (C2) appearing around 34 ppm and the carbon attached to the silicon atom (C6) being influenced by the silicon, appearing around 15 ppm. The other methylene carbons will have signals in the range of 24-32 ppm. bmrb.io
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| (CH₃)₃Si- | ~ -2 |
| C6 (-CH₂-Si) | ~15 |
| C5 | ~24 |
| C4 | ~32 |
| C3 | ~25 |
| C2 (-CH₂-COOH) | ~34 |
| C1 (-COOH) | ~180 |
²⁹Si NMR Spectroscopy
²⁹Si NMR spectroscopy is a valuable tool for directly observing the silicon atom in the trimethylsilyl group. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of this signal would be indicative of the alkylsilyl environment and is anticipated to be in the range of +2 to +5 ppm relative to tetramethylsilane (B1202638) (TMS).
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and trimethylsilyl groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1710 cm⁻¹. The Si-C bond of the trimethylsilyl group typically shows a characteristic absorption in the range of 1250 cm⁻¹ and 840 cm⁻¹. The C-H stretching vibrations of the alkyl chain and the methyl groups of the TMS moiety are expected in the 2850-2960 cm⁻¹ region. chemicalbook.comnist.govnist.gov
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Alkyl C-H | C-H stretch | 2850-2960 | Medium to Strong |
| Carbonyl | C=O stretch | ~1710 | Strong, Sharp |
| Trimethylsilyl | Si-C stretch | ~1250, ~840 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The theoretical exact mass of this compound (C₉H₂₀O₂Si) is 188.1233 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), confirming the elemental composition of the molecule. nih.govnist.gov The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for trimethylsilyl compounds involve the loss of a methyl group (M-15) or the entire trimethylsilyl group. nih.gov
Quantitative Analytical Protocols and Validation for this compound
For the accurate quantification of this compound in various matrices, validated analytical methods are necessary. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for this purpose. chromforum.orgnih.govgenedata.com
A typical quantitative method would involve the following steps:
Sample Preparation: This may involve liquid-liquid extraction, solid-phase extraction, or a simple dilution depending on the sample matrix. For biological samples, a protein precipitation step might be necessary.
Derivatization: Although the trimethylsilyl group is already present, derivatization of the carboxylic acid group to an ester (e.g., methyl or ethyl ester) can improve chromatographic properties and sensitivity, especially for GC-MS analysis. youtube.commdpi.com For LC-MS/MS, derivatization may not be necessary, but it can be employed to enhance ionization efficiency. mdpi.comnih.gov
Chromatographic Separation: A GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms) would be suitable for separating the derivatized or underivatized analyte from other matrix components. For LC, a C18 reversed-phase column is commonly used. nih.gov
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS to enhance selectivity and sensitivity.
Calibration and Quantification: A calibration curve is constructed using standards of known concentrations of this compound. An internal standard, preferably a stable isotope-labeled version of the analyte (e.g., d₄-6-(trimethylsilyl)hexanoic acid), should be used to correct for variations in sample preparation and instrument response.
Typical Validation Parameters for a Quantitative Assay
| Parameter | Description |
| Linearity | The range over which the assay response is directly proportional to the analyte concentration. |
| Accuracy | The closeness of the measured value to the true value, typically expressed as percent recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Matrix Effect | The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte. |
| Stability | The chemical stability of the analyte in the sample matrix under different storage and processing conditions. |
Emerging Research Areas and Future Directions for 6 Trimethylsilyl Hexanoic Acid
Biomedical and Pharmacological Research Applications
The distinct properties of 6-(trimethylsilyl)hexanoic acid make it a candidate for development in biomedical and pharmacological research, particularly in creating advanced tools for diagnostics and therapy.
Fluorescent probes are indispensable tools in modern biology for visualizing cellular structures and monitoring dynamic processes in living cells. wiley.com The ideal probe should be cell-permeable, non-toxic, and highly specific to its target. wiley.comibs.re.kr The structure of this compound offers a promising scaffold for designing such probes.
The carboxylic acid group provides a reactive handle for conjugation to fluorophores or recognition motifs. mdpi.com This covalent attachment allows for the creation of targeted probes. For instance, the carboxylic acid can be coupled with other molecules to create probes that become fluorescent only upon interaction with a specific analyte, a concept known as fluorogenicity. wiley.com Furthermore, the carboxyl group can be converted into an acetoxymethyl ester, a strategy used to create "cell-trappable" probes. nih.gov Once inside the cell, esterase enzymes cleave the ester, leaving a negatively charged carboxylate that prevents the probe from leaking back across the cell membrane. nih.gov
The trimethylsilyl (B98337) group, on the other hand, increases the lipophilicity of the molecule, which can enhance its ability to permeate cellular membranes. This dual functionality—a reactive site for conjugation and a feature for improved cell uptake—positions this compound as a valuable linker for developing the next generation of fluorescent probes for high-resolution cellular imaging and sensitive enzyme activity assays.
Table 1: Potential Roles of this compound in Fluorescent Probe Design
| Structural Feature | Function in Probe Design | Potential Advantage |
| Carboxylic Acid (-COOH) | Conjugation site for fluorophores and targeting moieties. | Allows for modular design and target specificity. |
| Can be modified (e.g., as an ester) for "cell-trappable" capabilities. nih.gov | Enhances signal retention and enables long-term imaging. | |
| Hexyl Chain (-C6H12-) | Acts as a flexible spacer or linker. | Separates the fluorophore from the targeting group, preventing interference. |
| Trimethylsilyl Group (-Si(CH3)3) | Increases lipophilicity and membrane permeability. | Facilitates probe entry into living cells for intracellular imaging. |
While direct applications of this compound in pharmaceuticals are still emerging, the broader family of hexanoic acid derivatives has a well-established presence in drug discovery. ebi.ac.ukatamankimya.com Hexanoic acid, also known as caproic acid, is a six-carbon saturated fatty acid. atamanchemicals.comwikipedia.orgnih.gov Its esters, known as hexanoates or caproates, are used in several medications. ebi.ac.uk
A notable example is in the field of progestin medications, where derivatives like hydroxyprogesterone (B1663944) caproate and gestonorone (B1671453) caproate are utilized. ebi.ac.uk In these drugs, the hexanoate (B1226103) ester moiety modifies the pharmacokinetic profile of the active pharmaceutical ingredient, often leading to a longer duration of action.
This precedent suggests that this compound could be explored for similar roles in drug development. Its carboxylic acid group can be used to form ester or amide linkages with drug molecules, acting as a promoiety to improve properties such as solubility, stability, or cell membrane transport. The trimethylsilyl group could further influence the drug's lipophilicity, potentially enhancing its absorption and distribution characteristics. This makes it a valuable tool for chemical biologists synthesizing new molecular entities with tailored pharmacological profiles.
Table 2: Examples of Hexanoic Acid Derivatives in Medicine
| Compound Name | Drug Class | Application/Function |
| Hydroxyprogesterone caproate | Progestin | Used to reduce the risk of preterm birth in certain at-risk women. The caproate (hexanoate) ester provides a long-acting formulation. ebi.ac.uk |
| Gestonorone caproate | Progestin | Used in the treatment of benign prostatic hyperplasia and in some hormonal therapies. The caproate ester ensures sustained release. ebi.ac.uk |
| Fluphenazine decanoate/enanthate | Antipsychotic | While not a hexanoate, these longer-chain fatty acid esters illustrate the principle of using lipid tails to create long-acting injectable antipsychotics. |
Advanced Catalysis and Sustainable Chemistry
The push towards greener and more efficient chemical manufacturing has created a demand for novel catalytic systems and sustainable chemical feedstocks. This compound is positioned to contribute to both of these areas.
Hexanoic acid is increasingly recognized as a valuable platform chemical that can be produced from renewable resources. tudelft.nl Microbial electrosynthesis (MES) is an innovative technology that uses renewable electricity to convert carbon dioxide into valuable chemicals, including hexanoic acid. tudelft.nl This process offers a sustainable alternative to the traditional production of hexanoic acid from palm or coconut oil, which is associated with resource limitations and environmental concerns. tudelft.nl
Once produced, this bio-based hexanoic acid can be upgraded into advanced biofuels. researchgate.netmagritek.com For example, it can be catalytically converted into hexyl hexanoate, a promising candidate for blending with diesel fuels. magritek.com As a derivative of hexanoic acid, this compound could potentially be synthesized from these same sustainable feedstocks, positioning it as a building block for green chemistry applications. Its integration into these value chains would contribute to the development of more environmentally benign synthetic processes.
Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Immobilizing these catalysts onto solid supports (heterogenization) solves this problem by allowing for easy recovery and reuse, which is crucial for industrial applications. researchgate.netscispace.com
The structure of this compound is ideally suited for this purpose, acting as a linker to anchor a homogeneous catalyst to a solid support. For instance, the carboxylic acid end can be used to form a stable bond with a catalyst complex, while the trimethylsilyl group can be used to attach the entire unit to a silica-based support. This approach is analogous to methods where linkers like 6-chlorohexanal (B1582999) are used to attach ruthenium catalysts to polymer supports. scispace.com The use of such linkers can improve the stability and reusability of the catalyst. nih.govnih.gov The defined length of the hexyl chain provides spatial separation between the support surface and the active catalytic center, which can help maintain the catalyst's activity.
Table 3: Conceptual Framework for Catalyst Immobilization Using this compound
| Component | Material Example | Role of this compound |
| Solid Support | Silica (B1680970) Gel (SiO2), Polystyrene | The trimethylsilyl group can covalently bond or physically adsorb to the support, providing a strong anchor point. |
| Linker Molecule | This compound | Acts as the bridge connecting the solid support to the active catalyst. |
| Active Catalyst | Homogeneous Metal Complex (e.g., Ruthenium, Palladium) | The catalyst is attached to the linker via the carboxylic acid group, forming an ester or amide bond. |
Interdisciplinary Research Integrating this compound
The future of this compound lies in interdisciplinary research that leverages its unique properties. Its potential applications span materials science, biotechnology, and sustainable engineering. Researchers in materials science can explore its use in creating functionalized surfaces and hybrid organic-inorganic materials. In biotechnology, it could serve as a key component in the development of biosensors or drug delivery systems where surface modification and biocompatibility are critical.
Furthermore, the intersection of sustainable chemistry and catalysis presents a significant opportunity. The development of catalysts immobilized via this compound on novel supports could lead to highly efficient and recyclable systems for producing biofuels and other valuable chemicals from renewable sources. This integrated approach, combining green production methods with advanced catalytic applications, highlights the compound's potential to address complex scientific and industrial challenges.
Unresolved Challenges and Promising Avenues for Future Investigation
Despite its potential, the widespread application of this compound is not without its hurdles. Addressing these challenges will be key to unlocking its full capabilities and paving the way for new scientific and technological advancements.
One of the primary challenges lies in the synthesis and purification of this compound. While laboratory-scale synthesis is achievable, developing cost-effective and scalable methods for producing high-purity material remains an area of active research. The presence of two reactive functional groups can lead to side reactions and the formation of oligomers, complicating the purification process. Future investigations will likely focus on optimizing reaction conditions and developing novel catalytic systems to improve yield and purity.
The stability of self-assembled monolayers (SAMs) derived from this compound on various substrates is another critical area of investigation. While the trimethylsilyl group can form strong covalent bonds with hydroxylated surfaces like silicon oxide, the long-term stability of these monolayers in diverse chemical and biological environments needs to be thoroughly characterized. Factors such as hydrolysis of the siloxane bond, particularly in aqueous media, can lead to the degradation of the monolayer and a loss of functionality. Research into strategies to enhance the stability of these SAMs, such as cross-linking reactions between adjacent molecules or the use of more robust anchoring groups, presents a promising avenue for future work.
Furthermore, the precise control over the orientation and packing density of this compound on a surface is crucial for many of its proposed applications. Achieving a well-ordered monolayer where the carboxylic acid groups are readily accessible for further functionalization is not always straightforward. The length and flexibility of the hexyl chain can influence the final structure of the SAM. Advanced surface characterization techniques, coupled with computational modeling, will be instrumental in understanding and controlling the self-assembly process.
Looking ahead, several promising avenues for future investigation are emerging. The use of this compound as a linker molecule in the development of novel biosensors is a particularly exciting prospect. By immobilizing biorecognition elements, such as enzymes or antibodies, onto the carboxylic acid terminus, highly sensitive and specific sensors can be fabricated on silicon-based platforms.
In the realm of drug delivery, nanoparticles functionalized with this compound could offer enhanced stability and targeting capabilities. The trimethylsilyl group can anchor the molecule to the surface of silica nanoparticles, while the carboxylic acid can be used to attach therapeutic agents or targeting ligands. This approach could lead to the development of more effective and targeted cancer therapies with reduced side effects.
Moreover, the bifunctional nature of this compound makes it an ideal candidate for the fabrication of multi-layered and multi-functional coatings. By sequentially building up layers of different molecules, complex surface architectures with tailored properties can be created. This could have applications in areas such as anti-fouling coatings for marine applications and biocompatible coatings for medical implants.
The exploration of derivatives of this compound, where the trimethylsilyl group is replaced with other silicon-containing moieties or the hexanoic acid chain length is varied, could also open up new possibilities. These modifications could be used to fine-tune the reactivity, stability, and physical properties of the molecule for specific applications.
Data Tables
Table 1: Potential Research Areas for this compound
| Research Area | Description | Potential Impact |
| Biosensor Development | Use as a linker to immobilize enzymes, antibodies, or DNA probes on silicon-based substrates. | Development of highly sensitive and specific diagnostic tools. |
| Drug Delivery Systems | Functionalization of silica nanoparticles for targeted drug delivery. | Improved efficacy and reduced side effects of therapeutic agents. |
| Surface Engineering | Creation of functional coatings with tailored properties (e.g., hydrophobicity, biocompatibility). | Advanced materials for medical implants, microelectronics, and anti-fouling surfaces. |
| Nanomaterial Synthesis | Control of nanoparticle growth and stabilization. | Production of well-defined nanoparticles for various technological applications. |
| Molecular Electronics | Formation of ordered monolayers for studying charge transport at the molecular level. | Advancements in the development of next-generation electronic devices. |
Table 2: Unresolved Challenges in the Application of this compound
| Challenge | Description | Potential Solutions |
| Scalable Synthesis | Difficulty in producing high-purity material in large quantities. | Development of optimized catalytic processes and purification techniques. |
| Monolayer Stability | Susceptibility of the siloxane bond to hydrolysis, leading to degradation of the coating. | Cross-linking of the monolayer, use of more stable anchoring groups. |
| Control of Self-Assembly | Achieving well-ordered monolayers with accessible functional groups. | Advanced surface characterization, computational modeling, optimization of deposition parameters. |
| Biocompatibility | Understanding the long-term interaction of functionalized surfaces with biological systems. | In-depth in vitro and in vivo studies to assess cytotoxicity and immunogenicity. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(Trimethylsilyl)hexanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves silylation of hexanoic acid derivatives. Key steps include:
- Use of trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) as silylating agents under anhydrous conditions .
- Reaction temperatures between 0–25°C to minimize side reactions like over-silylation or hydrolysis .
- Solvent selection (e.g., dichloromethane or THF) to enhance reagent solubility and stabilize intermediates .
- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : The trimethylsilyl (TMS) group shows a singlet at ~0.1 ppm in H NMR and ~0–10 ppm in C NMR .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 218 (M) and fragmentation patterns corresponding to TMS loss (e.g., m/z 73 for [Si(CH)]) .
- Infrared (IR) Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and Si-C stretches (~1250 cm) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact, as silyl compounds may hydrolyze to release irritants like acetic acid .
- Store in airtight containers under inert gas (argon/nitrogen) to prevent moisture-induced degradation .
- Avoid incompatible materials (strong bases, oxidizing agents) to prevent exothermic decomposition .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity of hexanoic acid in coupling reactions?
- Methodological Answer :
- The TMS group acts as a transient protecting group for carboxylic acids, enabling selective functionalization (e.g., peptide bond formation) without activating the acid directly .
- Example: In amide coupling, the TMS-carboxylate can react with acyl chlorides or activated esters under mild conditions (room temperature, no strong bases required) .
- Comparative studies with non-silylated analogs show enhanced solubility in organic solvents, facilitating reactions in non-polar media .
Q. What strategies resolve contradictions in biological activity data for silylated carboxylic acid derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 6-(piperidin-1-yl)hexanoic acid vs. TMS-substituted) to isolate the TMS group’s steric/electronic effects .
- In Silico Modeling : Use DFT calculations to predict charge distribution and hydrogen-bonding capacity of the TMS-carboxylate moiety .
- Controlled Hydrolysis Studies : Monitor activity changes as the TMS group hydrolyzes to carboxylic acid, identifying if the parent compound or metabolite drives observed effects .
Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) and quantify degradation via HPLC at intervals (0–48 hours) .
- Thermogravimetric Analysis (TGA) : Measure mass loss at 25–200°C to determine thermal decomposition thresholds .
- Moisture Sensitivity Test : Expose samples to controlled humidity (20–80% RH) and track hydrolysis byproducts (e.g., hexanoic acid) using GC-MS .
Q. What advanced applications exist for this compound in materials science?
- Methodological Answer :
- Surface Modification : Use the TMS group to anchor the compound onto silicon-based substrates (e.g., glass, silica nanoparticles) via siloxane bond formation .
- Polymer Synthesis : Incorporate as a monomer in silylated polyesters, leveraging its hydrolytic lability for controlled degradation .
- Lithography : Employ as a resist component in photolithography, where the TMS group enhances etch resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
